molecular formula C22H26N2O5 B11969684 oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine CAS No. 5599-46-2

oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine

Cat. No.: B11969684
CAS No.: 5599-46-2
M. Wt: 398.5 g/mol
InChI Key: ZPJPHTSJFDCVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine is a complex organic compound that combines the properties of oxalic acid and an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with oxalic acid under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and oxalic acid derivatives, such as:

    Indole-3-acetic acid: A plant hormone that regulates growth and development.

    Oxalyl chloride: A reactive compound used in organic synthesis.

    N-methylindole: An indole derivative with various applications in organic chemistry.

Uniqueness

Oxalic acid; {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}(ethyl)methylamine is unique due to its combination of an indole derivative with oxalic acid, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5599-46-2

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

N-ethyl-N-methyl-2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine;oxalic acid

InChI

InChI=1S/C20H24N2O.C2H2O4/c1-3-22(2)12-11-17-14-21-20-10-9-18(13-19(17)20)23-15-16-7-5-4-6-8-16;3-1(4)2(5)6/h4-10,13-14,21H,3,11-12,15H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

ZPJPHTSJFDCVFT-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.